molecular formula C24H26N4O4S2 B1451224 2-Pyrrolidin-2-yl-benzothiazole hemioxalate CAS No. 1185140-60-6

2-Pyrrolidin-2-yl-benzothiazole hemioxalate

Cat. No.: B1451224
CAS No.: 1185140-60-6
M. Wt: 498.6 g/mol
InChI Key: YUDPWRRKRDJCSE-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-2-yl-benzothiazole hemioxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-Pyrrolidin-2-yl-benzothiazole hemioxalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-2-yl-benzothiazole hemioxalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidin-2-yl-benzothiazole hemioxalate is unique due to its specific benzothiazole and pyrrolidine ring structures, which confer distinct chemical and biological properties. Its hemioxalate form further enhances its stability and solubility, making it a valuable compound for research applications.

Biological Activity

2-Pyrrolidin-2-yl-benzothiazole hemioxalate is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name is oxalic acid; 2-pyrrolidin-2-yl-1,3-benzothiazole, with a molecular formula of C24_{24}H26_{26}N4_4O4_4S2_2 and a molecular weight of 498.62 g/mol. The structure features a benzothiazole moiety linked to a pyrrolidine ring, which is critical for its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. Research indicates that the compound can bind to various proteins and enzymes, influencing their activity and function. This interaction suggests potential pathways for therapeutic applications, particularly in oncology and inflammation management.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Notably, compounds with similar structures have shown significant inhibition of cancer cell proliferation across various lines:

Cell Line IC50 (µM) Effect
A4311.0Inhibition of proliferation
A5492.0Induction of apoptosis
H12991.5Cell cycle arrest

These findings indicate that the compound may exert its effects through apoptosis induction and cell cycle modulation, similar to other active benzothiazole derivatives .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using mouse monocyte macrophages (RAW264.7) demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines such as IL-6 and TNF-α:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-615075
TNF-α200100

This reduction indicates a potential mechanism for mitigating inflammation, which is particularly relevant in conditions like cancer where inflammation plays a pivotal role .

Huntington's Disease Research

A notable application of compounds similar to this compound is in the treatment of Huntington's disease (HD). Research has indicated that benzothiazole derivatives can ameliorate symptoms associated with neurodegenerative disorders by targeting specific pathways involved in neuronal health .

In preclinical models, compounds were shown to improve motor function and reduce neurodegeneration markers when administered at effective doses.

Properties

IUPAC Name

oxalic acid;2-pyrrolidin-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H12N2S.C2H2O4/c2*1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;3-1(4)2(5)6/h2*1-2,4,6,9,12H,3,5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPWRRKRDJCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3S2.C1CC(NC1)C2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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